2-(2-chloro-6-fluorophenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide
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Overview
Description
2-(2-chloro-6-fluorophenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its complex structure, which includes a chlorinated and fluorinated phenyl ring, a thiophene ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-6-fluorophenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide typically involves multiple steps, starting from commercially available starting materials. A common synthetic route includes:
Formation of the intermediate: The initial step involves the formation of an intermediate compound through a series of reactions such as halogenation, nitration, or Friedel-Crafts acylation.
Coupling reactions: The intermediate is then subjected to coupling reactions, such as Suzuki-Miyaura coupling or Buchwald-Hartwig amination, to introduce the thiophene and pyridine rings.
Final assembly: The final step involves the acylation of the amine group with an acyl chloride or anhydride to form the acetamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2-chloro-6-fluorophenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to replace halogen atoms or other substituents with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium iodide (NaI), silver nitrate (AgNO3)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(2-chloro-6-fluorophenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 2-(2-chloro-6-fluorophenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or other non-covalent interactions, leading to modulation of their activity. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-chlorophenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide
- 2-(2-fluorophenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide
- 2-(2-bromophenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide
Uniqueness
The uniqueness of 2-(2-chloro-6-fluorophenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide lies in the presence of both chlorine and fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern can enhance the compound’s binding affinity to specific targets and improve its stability under various conditions.
Properties
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClFN2OS/c19-15-2-1-3-16(20)14(15)9-18(23)22-10-12-4-6-21-17(8-12)13-5-7-24-11-13/h1-8,11H,9-10H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVYAJRFIMLHDHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CC(=O)NCC2=CC(=NC=C2)C3=CSC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClFN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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